Indoline Scaffold Effect on 5-HT6 Binding Affinity: Class-Level Differentiation from Indole Counterparts
Within the N-arylsulfonylindole/indoline chemotype covered by US6187805B1, indoline derivatives consistently exhibit a 5- to 10-fold reduction in 5-HT6 receptor binding affinity (Ki) relative to structurally matched indole analogs. This scaffold-dependent affinity shift is a critical differentiator for procurement decisions: the target indoline compound is expected to occupy a distinct affinity window (estimated Ki ~10–50 nM) versus the corresponding indole (estimated Ki ~1–5 nM), enabling experimental designs requiring moderate receptor engagement rather than sub-nanomolar potency [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Estimated Ki ~10–50 nM (indoline scaffold; 5- to 10-fold lower affinity than indole) |
| Comparator Or Baseline | In-patent indole analogs: representative Ki range ~1–5 nM |
| Quantified Difference | ~5- to 10-fold affinity reduction |
| Conditions | Patent-derived SAR from N-arylsulfonylindole/indoline libraries; human or rat 5-HT6 receptor binding assay (specific assay conditions as described in US6187805B1). |
Why This Matters
The 5- to 10-fold affinity shift informs dose-response design and selectivity profiling in CNS target engagement studies, ensuring the correct pharmacological tool is selected.
- [1] United States Patent US6187805B1. Indole and indoline derivatives as 5-HT6 selective ligands. Bryant HU, Filla SA, inventors; Eli Lilly and Co., assignee. 2001 Feb 13. View Source
